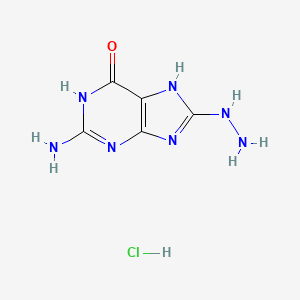

2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride

Description

2-Amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride is a purine derivative characterized by a hydrazinyl (-NH-NH₂) substituent at position 8 and an amino (-NH₂) group at position 2 of the bicyclic purine scaffold. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its reactivity and stability are influenced by the electron-donating hydrazinyl group, which may confer unique binding or catalytic properties compared to other purine derivatives .

Properties

IUPAC Name |

2-amino-8-hydrazinyl-1,7-dihydropurin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7O.ClH/c6-4-9-2-1(3(13)11-4)8-5(10-2)12-7;/h7H2,(H5,6,8,9,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZKBYHPJHUAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Beyond the pharmaceutical realm, “2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride” finds its place as a valuable reagent in the world of chemical synthesis . Its distinct chemical properties and reactivity allow chemists to explore the creation of novel compounds with tailored characteristics .

Biochemical Analysis

Biochemical Properties

2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability, reactivity, and overall biochemical behavior.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, potentially affecting the production of proteins and other cellular components. These effects can have significant implications for cell growth, differentiation, and overall function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound may affect gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical changes that affect its activity and potency. Long-term studies in vitro or in vivo can provide insights into its stability and any potential long-term effects on cellular function. Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects. These threshold effects are important for determining the optimal dosage for research purposes. Animal studies can provide valuable information on the compound’s safety and efficacy at different dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It may interact with enzymes or cofactors that play a role in its metabolism. These interactions can affect the compound’s metabolic flux and the levels of metabolites produced. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its activity and function. These factors are essential for understanding the compound’s overall distribution and its potential effects on cellular processes.

Biological Activity

2-Amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other purine analogs, which have been studied for their antiviral, anticancer, and immunomodulatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of hydrazine derivatives and subsequent cyclization to form the purine backbone. Various synthetic routes have been explored, leading to derivatives with enhanced biological properties.

Antiviral Activity

Research has indicated that purine derivatives can exhibit antiviral properties. For instance, compounds similar to 2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one have shown efficacy against viral infections by inhibiting viral replication mechanisms. Studies suggest that these compounds can interfere with nucleic acid synthesis in viruses, making them potential candidates for antiviral drug development .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. For example:

- Cell Lines Tested : The compound has been tested on several cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : Preliminary data suggest that the compound exhibits significant growth inhibition with IC50 values ranging from 2.43 to 14.65 µM depending on the specific cell line .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid metabolism.

- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle progression .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antiviral Efficacy : A study demonstrated that derivatives showed potent antiviral activity against herpes simplex virus (HSV) by disrupting viral DNA synthesis .

- Anticancer Research : Research involving MDA-MB-231 cells indicated that treatment with this compound resulted in significant morphological changes typical of apoptotic cells and enhanced caspase activity at concentrations as low as 10 µM .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiviral | HSV | N/A | Inhibition of viral DNA synthesis |

| Anticancer | MDA-MB-231 | 2.43 | Induction of apoptosis |

| Anticancer | HepG2 | 4.98 | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

The position 8 substituent critically influences the physicochemical and biological properties of purine derivatives. Below is a comparative analysis of key analogs:

2-Amino-8-Bromo-6,9-Dihydro-1H-Purin-6-One Hydrochloride

- Substituent : Bromine (Br) at position 8.

- Properties : Bromine is electron-withdrawing, reducing electron density on the purine ring. This increases stability against nucleophilic attack but decreases solubility in aqueous media compared to the hydrazinyl analog.

- Applications : Likely used in halogen bonding interactions or as a synthetic intermediate for cross-coupling reactions .

2-Amino-8-(2-Chlorophenyl)-6,9-Dihydro-1H-Purin-6-One

- Substituent : 2-Chlorophenyl group at position 8.

- Properties : The aromatic chlorophenyl group introduces steric bulk and lipophilicity, enhancing membrane permeability. The chlorine atom may engage in hydrophobic interactions or halogen bonding, making this compound suitable for targeting hydrophobic enzyme pockets .

2-Amino-8-[(4-Chlorophenyl)Sulfanyl]-6,9-Dihydro-1H-Purin-6-One

- Substituent : 4-Chlorophenylsulfanyl (-S-C₆H₄-Cl) at position 8.

- The sulfanyl group’s electron-rich nature may enhance interactions with metal ions or thiol-reactive biological targets .

8-Aminoguanine and 8-Aminoguanosine

- Substituent: Amino (-NH₂) at position 8.

- Properties: The amino group is strongly electron-donating, increasing solubility in water. However, it lacks the nucleophilic hydrazine moiety, reducing its utility in chelation or covalent bond formation .

Substituent Variations at Other Positions

2-Amino-1,9-Dimethyl-6,9-Dihydro-1H-Purin-6-One

- Substituents : Methyl (-CH₃) groups at positions 1 and 9.

- Properties: Methylation reduces hydrogen-bonding capacity, decreasing solubility but improving metabolic stability.

Guanosine 3',5'-Cyclic Monophosphate (cGMP) Derivatives

- Structure : Features a ribose-phosphate group linked to the purine ring.

- Properties: The cyclic phosphate group enables participation in cellular signaling (e.g., nitric oxide pathways). Unlike the hydrazinyl analog, cGMP derivatives are endogenous signaling molecules with established roles in vasodilation and neurotransmission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.